![molecular formula C21H16N6OS3 B2762576 N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 727689-42-1](/img/structure/B2762576.png)
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide
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Description
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16N6OS3 and its molecular weight is 464.58. The purity is usually 95%.
BenchChem offers high-quality N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has shown promising anticancer properties. Researchers have identified derivatives of this compound that exhibit cytotoxic effects against various cancer cell lines. These derivatives interfere with cell division, induce apoptosis, and inhibit tumor growth. Further studies are ongoing to optimize their efficacy and minimize side effects .
Antimicrobial Properties
The compound demonstrates significant antimicrobial activity against bacteria, fungi, and protozoa. It inhibits the growth of pathogenic microorganisms by disrupting essential cellular processes. Researchers are investigating its potential as a novel antimicrobial agent for combating drug-resistant pathogens .
Analgesic and Anti-Inflammatory Effects
Certain derivatives of this scaffold exhibit analgesic and anti-inflammatory properties. They modulate pain perception and reduce inflammation by targeting specific receptors and pathways. These findings suggest their potential use in pain management and inflammatory conditions .
Antioxidant Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives possess antioxidant properties. They scavenge free radicals, protect cells from oxidative damage, and contribute to overall health. Researchers are exploring their role in preventing oxidative stress-related diseases .
Antiviral Potential
Studies indicate that some derivatives of this scaffold exhibit antiviral activity. They interfere with viral replication, attachment, or entry into host cells. Researchers are investigating their efficacy against specific viruses, including RNA and DNA viruses .
Enzyme Inhibition
The compound and its derivatives act as enzyme inhibitors, affecting various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These interactions may have therapeutic implications in diseases related to these enzymes. For example:
properties
IUPAC Name |
2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6OS3/c1-13-7-9-14(10-8-13)16-11-29-20-24-25-21(27(16)20)30-12-17(28)22-19-23-18(26-31-19)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,23,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTRZFHLLJAWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide |
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